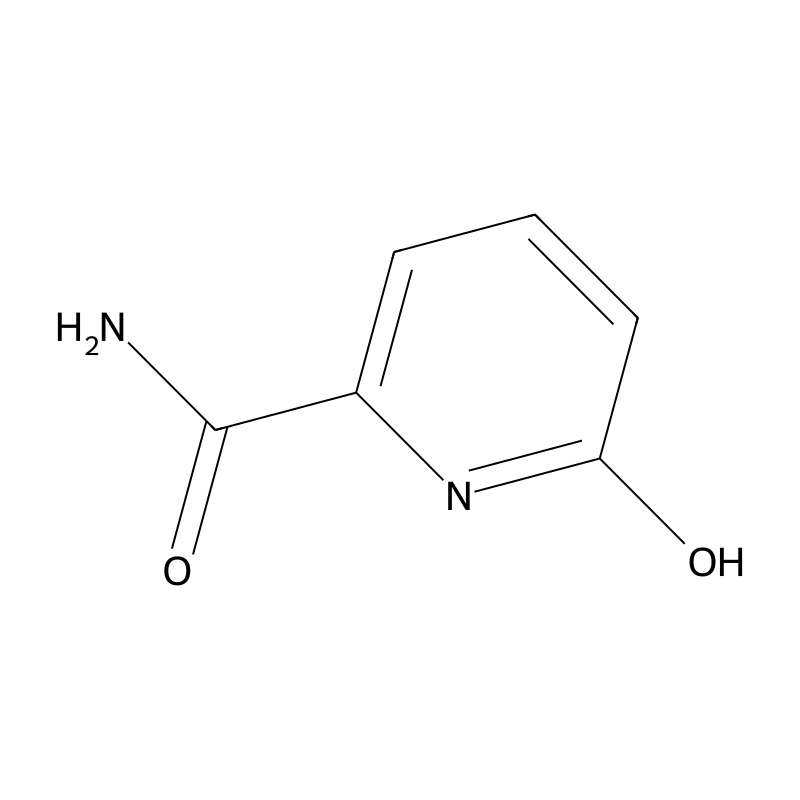6-Hydroxypicolinamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Coordination Chemistry:
-Hydroxypicolinamide (6-HPA) finds application in coordination chemistry due to its ability to form stable complexes with various metal ions. These complexes exhibit interesting properties and potential applications in diverse fields.
- A study published in the journal "Inorganica Chimica Acta" reported on the synthesis and characterization of cobalt(II) and nickel(II) complexes with 6-HPA. The resulting complexes displayed interesting thermal and spectroscopic properties, suggesting potential applications in catalysis and material science [].
Pharmaceutical Research:
Recent research has explored the potential of 6-HPA in the development of new pharmaceuticals.
6-Hydroxypicolinamide, with the chemical formula C₆H₆N₂O₂ and CAS Number 89640-67-5, is a derivative of picolinic acid characterized by the presence of a hydroxyl group at the sixth position. This compound features a molecular weight of 138.12 g/mol and has multiple hydrogen bond donors and acceptors, which contribute to its potential interactions in various chemical environments . Its structure can be represented as follows:
textO ||C₆H₄-NH-C-OH
- Due to the lack of research on 6-hydroxypicolinamide, its mechanism of action in biological systems remains unknown.
- Safety information on 6-hydroxypicolinamide is not readily available.
- Since it contains an amide group, it's advisable to handle it with caution, as some amides can be irritants.
- In the absence of specific data, it's best to follow general laboratory safety practices when handling unknown compounds.
Limitations and Future Research
- Research on 6-hydroxypicolinamide is limited.
- Further studies are required to understand its origin, potential biological functions, synthesis methods, and safety profile.
6-Hydroxypicolinamide is known for its role as a ligand in catalysis, particularly in copper-catalyzed reactions. It facilitates C-N and C-O bond formations through coupling reactions involving heteroaryl halides. The compound has been shown to enhance the efficiency of these reactions, allowing for a wide range of functional group tolerances . Additionally, it plays a significant role in hydroxylation processes, further expanding its utility in organic synthesis .
The synthesis of 6-hydroxypicolinamide can be achieved through several methods:
- Direct Hydroxylation: This involves the introduction of a hydroxyl group at the sixth position of picolinamide using hydroxylating agents.
- Substitution Reactions: Utilizing acyl group substitutions or other electrophilic aromatic substitutions can yield 6-hydroxypicolinamide from related compounds .
- Copper-Catalyzed Reactions: Leveraging copper catalysts allows for efficient transformations where 6-hydroxypicolinamide acts as a ligand, facilitating the formation of desired products .
6-Hydroxypicolinamide is primarily utilized in:
- Catalysis: As an effective ligand in copper-catalyzed reactions, it enhances the efficiency of various organic transformations.
- Pharmaceutical Chemistry: Its structural properties may lend themselves to drug design and development, especially in targeting specific biological pathways.
- Material Science: Potential applications in creating novel materials through polymerization processes or coordination chemistry.
Interaction studies involving 6-hydroxypicolinamide focus on its role as a ligand in catalytic processes. It has been shown to effectively coordinate with copper ions, enhancing reaction rates for C-N and C-O bond formations. These studies highlight its unique ability to stabilize reactive intermediates and improve selectivity in complex reactions .
Several compounds share structural similarities with 6-hydroxypicolinamide. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 2-Hydroxy-6-methylisonicotinic acid | 86454-13-9 | 0.70 | Methyl substitution at the second position |
| 3-Hydroxy-N-methylpicolinamide | 1196-30-1 | 0.69 | Methyl group at the nitrogen atom |
| 6-Hydroxy-3-methylpicolinic acid | 115185-81-4 | 0.67 | Methyl substitution at the third position |
| 2-Hydroxyisonicotinic acid | 1000-06-0 | 0.65 | Lacks amide functionality |
These compounds differ mainly in their substitution patterns and functional groups, which influence their reactivity and potential applications.








